molecular formula C8H8O2S B1226076 3-(3-Methyl-2-thienyl)acrylic acid CAS No. 77741-66-3

3-(3-Methyl-2-thienyl)acrylic acid

Cat. No.: B1226076
CAS No.: 77741-66-3
M. Wt: 168.21 g/mol
InChI Key: AUFDGOVNVKDTEB-NSCUHMNNSA-N
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Description

3-(3-Methyl-2-thienyl)acrylic acid (IUPAC name: (E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid) is an α,β-unsaturated carboxylic acid with a thiophene ring substituted by a methyl group at the 3-position. Its molecular formula is C₈H₈O₂S, and it is a key intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and heterocyclic compounds. For example, it is used to synthesize benzotriazole derivatives like 1-(3-(3-methyl-2-thienyl)propenoyl)benzotriazole, which has applications in medicinal chemistry . The compound is typically prepared via reactions involving thionyl chloride and dichloromethane, followed by reflux and purification .

Preparation Methods

Knoevenagel Condensation of Malonic Acid and 3-Methyl-2-Thiophenecarboxaldehyde

Reaction Mechanism and Standard Protocol

The Knoevenagel condensation is the most widely reported method, involving the base-catalyzed reaction of malonic acid with 3-methyl-2-thiophenecarboxaldehyde. Piperidine or pyridine serves as both solvent and base, facilitating deprotonation of malonic acid and subsequent nucleophilic attack on the aldehyde . The intermediate undergoes decarboxylation to yield the α,β-unsaturated carboxylic acid (Figure 1).

Typical Procedure :

  • Reactants: Malonic acid (104 g, 1 mol), 3-methyl-2-thiophenecarboxaldehyde (112 g, 1 mol).

  • Catalyst: Piperidine (10 g) in anhydrous pyridine (1 kg).

  • Conditions: Reflux at 115–120°C for 8 hours under inert atmosphere.

  • Workup: Acidification with HCl, centrifugation, and recrystallization from ethanol-water (1:2).

  • Yield: ~70–75% (estimated from stoichiometry).

  • Melting Point: 143–145°C .

Table 1: Optimization Parameters for Knoevenagel Condensation

ParameterOptimal RangeImpact on Yield/Purity
BasePiperidine/PyridineHigher base strength accelerates decarboxylation .
SolventAnhydrous PyridinePrevents hydrolysis of intermediates .
Temperature115–120°CLower temperatures favor incomplete decarboxylation .
Reaction Time8–10 hoursShorter durations reduce conversion .

Modifications and Scalability

Industrial-scale adaptations replace pyridine with cheaper solvents like toluene, though this necessitates rigorous drying to prevent side reactions. Catalytic piperidine (5–10 mol%) suffices for large batches, reducing costs . Recrystallization remains critical for removing unreacted malonic acid and polymeric byproducts.

Palladium-Catalyzed Cross-Coupling Strategies

Table 2: Key Variables in Palladium-Mediated Syntheses

VariableEffect on Reaction Efficiency
Ligand (PPh₃)Stabilizes Pd(0), enhances turnover .
Solvent PolarityPolar aprotic solvents improve boronic acid solubility .
Temperature>60°C required for activation .

Challenges and Mitigations

  • Homocoupling of Boronic Acids: Additives like TBAT (tetrabutylammonium difluorotriphenylsilicate) suppress undesired dimerization .

  • Acid Sensitivity: Use of mild bases (e.g., K₂CO₃) prevents decomposition of the acrylic acid product .

Alternative Synthetic Routes

Hydrolysis of Cyanoacrylate Esters

Ethyl 2-cyano-3-(3-methylthiophen-2-yl)acrylate, reported in , undergoes alkaline hydrolysis to yield the carboxylic acid.

Procedure :

  • Ester Hydrolysis: React cyanoacrylate ester (1 equiv) with NaOH (2 equiv) in ethanol-water (3:1).

  • Conditions: Reflux for 6 hours.

  • Yield: ~85% (reported for analogous compounds ).

Oxidative Methods

Oxidation of 3-(3-methyl-2-thienyl)propanal using Jones reagent (CrO₃/H₂SO₄) represents a less common route, though over-oxidation to sulfoxides may occur .

Industrial-Scale Production Considerations

Cost-Benefit Analysis

  • Knoevenagel Method: Low catalyst costs but high solvent consumption.

  • Suzuki Coupling: Higher Pd catalyst costs offset by superior purity (>95%) .

Characterization and Analytical Data

Spectroscopic Identification

  • ¹H NMR (CDCl₃): δ 7.74 (d, J = 5.01 Hz, H-5'), 6.43 (d, J = 15.2 Hz, α,β-unsaturated H), 2.48 (s, CH₃) .

  • IR (KBr): 1685 cm⁻¹ (C=O), 1620 cm⁻¹ (C=C) .

Purity Assessment

HPLC with C18 columns (acetonitrile/water mobile phase) resolves residual malonic acid (<0.5% in optimized protocols) .

Chemical Reactions Analysis

Types of Reactions

3-(3-Methyl-2-thienyl)acrylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the double bond can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The carboxylic acid group can be converted to esters or amides through reactions with alcohols or amines in the presence of coupling agents like dicyclohexylcarbodiimide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Palladium on carbon, hydrogen gas

    Substitution: Alcohols, amines, dicyclohexylcarbodiimide

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Saturated carboxylic acids

    Substitution: Esters, amides

Scientific Research Applications

3-(3-Methyl-2-thienyl)acrylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.

    Industry: It is used in the production of advanced materials, such as organic semiconductors and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 3-(3-Methyl-2-thienyl)acrylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs of 3-(3-methyl-2-thienyl)acrylic acid:

Compound Name Molecular Formula Substituent Position Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties
This compound C₈H₈O₂S Methyl at 3-thienyl 184.21* 169–170 (derivative) Pharmaceutical intermediates
3-(3-Thienyl)acrylic acid C₇H₆O₂S No methyl group 154.18 Not reported Organic synthesis
3-(5-Methyl-2-thienyl)acrylic acid C₈H₈O₂S Methyl at 5-thienyl 184.21 Not reported High structural similarity (CAS 14770-88-8)
3-(2-Thienyl)acrylic acid C₇H₆O₂S Thienyl at 2-position 154.19 145–148 Antimicrobial activity
3-(3-Methylthiophen-2-yl)acrylic acid C₈H₈O₂S Methyl at 2-thienyl 184.21 Not reported Similarity score 0.84 (CAS 77741-66-3)

*Calculated based on molecular formula.

Key Observations :

  • Substituent Position : The position of the methyl group on the thiophene ring significantly impacts reactivity and applications. For instance, this compound is used in anticonvulsant drugs like Tiagabine, which contains a bis(3-methyl-2-thienyl) moiety .
  • Physical Properties: Derivatives of this compound, such as its benzotriazole analog, exhibit higher melting points (169–170°C) compared to non-methylated analogs like 3-(2-thienyl)acrylic acid (145–148°C) .

Biological Activity

3-(3-Methyl-2-thienyl)acrylic acid is an organic compound characterized by its unique structure, which includes a carboxylic acid group (COOH) linked to a double-bonded carbon chain and a thienyl ring. This compound has garnered interest in various fields, particularly in polymer chemistry and materials science, due to its potential biological activities and reactivity patterns.

Chemical Structure and Properties

The molecular formula of this compound is C₈H₈O₂S. Its structure features:

  • Acrylic Acid Group : Contributes to its reactivity and potential for polymerization.
  • Thienyl Ring : Enhances the compound's electronic properties through conjugation.
  • Methyl Substitution : The presence of the methyl group on the thienyl ring affects the electronic distribution and reactivity of the compound.

This structural configuration allows for significant electron delocalization, which is crucial for understanding its chemical behavior and potential interactions in biological systems.

1. Antimicrobial Activity

Some derivatives of thienyl acrylic acids have demonstrated antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. The exact mechanisms remain to be fully elucidated for this compound specifically, but it is hypothesized that similar interactions may occur.

2. Antioxidant Potential

Research on thienyl derivatives indicates that they may possess antioxidant properties, which could be beneficial in mitigating oxidative stress in biological systems. This activity is often attributed to the ability of such compounds to scavenge free radicals effectively.

3. Cytotoxicity Studies

Cytotoxicity evaluations of structurally related compounds suggest that thienyl acrylic acids may exhibit selective toxicity towards cancer cells while sparing normal cells. This selectivity is critical in drug development for cancer therapies, as it minimizes side effects associated with conventional treatments.

Comparative Analysis with Similar Compounds

To provide a clearer understanding of this compound's potential biological activities, a comparison with structurally similar compounds is useful:

Compound NameStructure TypeNotable Activity
3-Thiophenecarboxylic AcidCarboxylic AcidAntimicrobial activity
2-Thiophenecarboxylic AcidCarboxylic AcidAntioxidant properties
4-Methylthienyl Acrylic AcidAcrylic AcidCytotoxicity against cancer cells

This table highlights how subtle changes in structure can lead to significant differences in biological activity, emphasizing the need for further research into this compound.

Case Studies and Research Findings

Although detailed case studies specifically targeting this compound are scarce, research on analogous compounds provides valuable context. For example:

  • Study on Thienyl Derivatives : A study evaluated various thienyl derivatives for their ability to activate AMPK pathways in myoblasts, suggesting that modifications in structure can enhance biological activities such as metabolic regulation .
  • Cytotoxicity Evaluation : Another study assessed the cytotoxic effects of thienyl-containing compounds on human cancer cell lines, revealing promising results for potential therapeutic applications .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 3-(3-Methyl-2-thienyl)acrylic acid, and how do reaction conditions influence stereochemical outcomes?

  • Methodology : Synthesis typically involves coupling 3-methyl-2-thiophenecarboxaldehyde with malonic acid derivatives via Knoevenagel condensation. Reaction parameters like solvent polarity (e.g., ethanol vs. DMF), temperature (60–100°C), and catalysts (e.g., piperidine or pyridine) critically affect yields and E/Z isomer ratios . For thiophene-containing acrylic acids, alkylamine catalysts (e.g., triethylamine) can improve stereoselectivity by modulating nucleophilic attack pathways .

Q. How can researchers validate the purity and structural integrity of synthesized this compound?

  • Methodology :

  • Chromatography : Use reversed-phase HPLC with C18 columns and mobile phases (e.g., acetonitrile/water + 0.1% TFA) to assess purity. Relative retention times (RRT) for related thiophene analogs range from 0.51–1.32 under USP conditions .
  • Spectroscopy : Confirm the α,β-unsaturated carbonyl group via FTIR (C=O stretch ~1680 cm⁻¹, C=C ~1600 cm⁻¹) and ¹H NMR (vinyl protons at δ 6.5–7.5 ppm, thienyl protons at δ 7.0–7.3 ppm) .

Q. What are the stability considerations for handling this compound in laboratory settings?

  • Methodology : Store under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thiophene ring or polymerization of the acrylic acid moiety. Avoid prolonged exposure to light, as conjugated systems may undergo photodegradation. For safety, follow protocols for similar thiophene derivatives: use gloves, goggles, and fume hoods during synthesis .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for functionalizing this compound?

  • Methodology : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize transition states for electrophilic substitution on the thiophene ring. For bromination, model the reactivity of C-5 vs. C-4 positions using Fukui indices to predict regioselectivity . Molecular docking studies (AutoDock Vina) can further explore bioactivity by simulating interactions with enzymatic targets .

Q. What strategies resolve contradictions in chromatographic data for impurities in this compound batches?

  • Methodology :

  • Impurity Profiling : Compare USP pharmacopeial limits for related compounds (e.g., ≤0.1% for bis-thienyl byproducts) .
  • Method Optimization : Adjust gradient elution (e.g., 10–90% acetonitrile over 30 min) to separate co-eluting impurities. Use LC-MS to identify unknown peaks (e.g., m/z 226.29 for the parent ion) .

Q. What kinetic parameters govern the thiophene ring’s reactivity in this compound during cross-coupling reactions?

  • Methodology : Conduct pseudo-first-order kinetic studies using Pd-catalyzed Suzuki-Miyaura coupling. Monitor reaction progress via UV-Vis spectroscopy (λ = 280 nm for arylboronic acid consumption). Activation energy (Eₐ) can be derived from Arrhenius plots across temperatures (25–80°C) .

Q. How does steric hindrance from the 3-methyl group influence the compound’s biological activity?

  • Methodology : Synthesize analogs (e.g., 3-ethyl or unsubstituted thienyl derivatives) and compare IC₅₀ values in enzyme inhibition assays (e.g., monoamine oxidase B). Molecular dynamics simulations (GROMACS) quantify binding pocket interactions, correlating substituent size with steric clashes .

Q. What mechanistic insights explain the compound’s susceptibility to nucleophilic attack at the β-carbon?

  • Methodology : Perform Hammett analysis using para-substituted thiophene derivatives to assess electronic effects. Kinetic isotope effects (KIE) with deuterated acrylic acid (Cβ-D₂) reveal transition-state bonding changes during Michael addition reactions .

Properties

IUPAC Name

(E)-3-(3-methylthiophen-2-yl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O2S/c1-6-4-5-11-7(6)2-3-8(9)10/h2-5H,1H3,(H,9,10)/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFDGOVNVKDTEB-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77741-66-3, 102696-70-8
Record name 3-(3-Methyl-2-thienyl)acrylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-Methyl-2-thienyl)acrylic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-METHYL-2-THIENYL)-2-PROPENOIC ACID
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Record name 3-(3-METHYL-2-THIENYL)ACRYLIC ACID
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Retrosynthesis Analysis

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Feasible Synthetic Routes

3-(3-Methyl-2-thienyl)acrylic acid
3-(3-Methyl-2-thienyl)acrylic acid
3-(3-Methyl-2-thienyl)acrylic acid
3-(3-Methyl-2-thienyl)acrylic acid
3-(3-Methyl-2-thienyl)acrylic acid

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